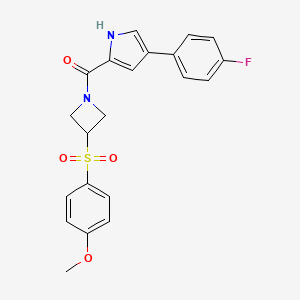

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Description

The compound "(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone" is a structurally complex molecule featuring a pyrrole core substituted with a 4-fluorophenyl group at the 4-position and a methanone bridge connecting to a 3-((4-methoxyphenyl)sulfonyl)azetidine ring. Key structural elements include:

- Azetidine ring: A four-membered heterocycle sulfonylated at the 3-position with a 4-methoxyphenyl group, contributing to conformational rigidity and modulating solubility via the sulfonyl group’s polarity.

- Methanone linker: Bridges the pyrrole and azetidine subunits, influencing spatial orientation and steric effects.

Properties

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S/c1-28-17-6-8-18(9-7-17)29(26,27)19-12-24(13-19)21(25)20-10-15(11-23-20)14-2-4-16(22)5-3-14/h2-11,19,23H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAYHMCLUQHUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the azetidin-2-one (β-lactam) ring structure have been investigated for their antiproliferative activity. They have been found effective in breast-cancer cell lines as tubulin-targeting antimitotic agents and selective estrogen-receptor modulators (SERMs).

Mode of Action

Β-lactam antibiotics, which share a core β-lactam ring structure with this compound, target the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis. In the context of cancer treatment, β-lactam compounds have been found to target tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

Biochemical Pathways

In the case of β-lactam antibiotics, the inhibition of transpeptidase enzymes disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall. In the context of cancer treatment, the disruption of microtubule dynamics can lead to apoptosis, or programmed cell death.

Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is an intriguing molecule due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure comprising a pyrrole moiety, a sulfonamide group, and an azetidine ring, which are known to influence its biological activity. The presence of fluorine and methoxy groups may enhance lipophilicity and bioavailability, making the compound a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with the sulfonamide group have been reported to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Research indicates that similar azetidinone derivatives can inhibit enzymes like acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can significantly influence the inhibitory potency.

Study 1: Antibacterial Efficacy

A study focused on a series of azetidinones demonstrated that compounds structurally related to our target showed high inhibition rates against Gram-positive and Gram-negative bacteria. The most potent analog exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against E. coli .

Study 2: Cholesterol Absorption Inhibition

Another research highlighted the efficacy of related compounds in lowering cholesterol absorption in animal models. The compound SCH 58235 , structurally similar to our target, showed significant reduction in total plasma cholesterol levels in cholesterol-fed hamsters with an ED50 of 0.04 mg/kg/day . This suggests that our compound may also share similar lipid-modulating effects.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with azetidine rings often act as competitive inhibitors for various enzymes.

- Disruption of Bacterial Cell Walls : The sulfonamide moiety is known for its role in inhibiting folic acid synthesis in bacteria.

- Modulation of Lipid Metabolism : Similar structures have been shown to interfere with lipid absorption pathways.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role in drug development due to its unique structural features that allow for interactions with biological targets. The presence of the pyrrole and azetidine moieties contributes to its pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the fluorophenyl and methoxyphenyl groups can significantly affect biological activity. For instance, fluorine substitution has been linked to enhanced binding affinity to specific receptors, which is vital for therapeutic effectiveness .

Research indicates that this compound exhibits promising antibacterial and anticancer activities.

Antibacterial Properties

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, compounds with similar structural frameworks have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting that the target compound may possess similar properties .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through its interaction with the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis in cancer cells. Inhibition of Bcl-2 has been associated with increased apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Therapeutic Uses

Given its biological activity, the compound is being evaluated for various therapeutic applications:

- Antibacterial Agents : Its ability to combat resistant bacterial strains positions it as a candidate for developing new antibiotics.

- Cancer Treatment : By targeting apoptotic pathways, it may serve as a lead compound for designing novel anticancer therapies.

Case Study 1: Antibacterial Efficacy

A recent study synthesized several derivatives based on the core structure of the target compound and evaluated their antibacterial properties using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against Methicillin-resistant Staphylococcus aureus (MRSA) , highlighting their potential as new antibacterial agents .

Case Study 2: Cancer Cell Line Testing

In another study, derivatives of the compound were tested on various cancer cell lines, including breast and lung cancer models. The results showed that some derivatives induced apoptosis at lower concentrations compared to standard treatments, suggesting a potential role in targeted cancer therapy .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s azetidine-pyrrole system is distinct from triazole (), pyrazolopyrimidine (), and pyrrolinone () cores. Azetidine’s smaller ring size may enhance steric constraints compared to piperazine in ’s analog .

Sulfonyl Group Variations : The para-methoxy substitution on the sulfonyl group in the target compound contrasts with ortho-fluoro () and unsubstituted phenylsulfonyl groups (). Electron-donating methoxy groups may reduce electrophilicity compared to electron-withdrawing fluoro substituents .

Fluorophenyl Motifs : The 4-fluorophenyl group is conserved across multiple analogs, suggesting its role in enhancing metabolic stability and target binding via hydrophobic interactions .

Research Findings and Implications

Structure-Activity Relationship (SAR) Considerations

Computational and Experimental Comparisons

- Graph-based structure comparison methods () highlight shared subgraphs (e.g., fluorophenyl-sulfonyl motifs) across analogs, enabling predictive modeling of physicochemical properties .

Q & A

Q. What are the recommended synthetic pathways for synthesizing (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrrole core via Paal-Knorr or Hantzsch synthesis, using fluorophenyl precursors.

- Step 2 : Sulfonylation of the azetidine ring using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Coupling the pyrrole and sulfonylated azetidine via a ketone linker, often using coupling agents like EDCI/HOBt in DMF .

- Key Optimization : Reaction temperatures (0–25°C) and solvent polarity significantly impact yields. Continuous flow reactors improve reproducibility for large-scale synthesis .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrrole and sulfonamide groups. For example, the fluorophenyl proton signals appear at δ 7.2–7.6 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 455.12) .

Q. How can researchers screen the biological activity of this compound?

- Methodological Answer :

- Primary Assays :

- Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Secondary Assays :

- Target Binding : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during sulfonylation of the azetidine ring?

- Methodological Answer :

- Problem : Low yields (<40%) may arise from steric hindrance or moisture sensitivity.

- Solutions :

- Use anhydrous solvents (e.g., dry DCM) and molecular sieves to scavenge water .

- Replace triethylamine with DMAP as a catalyst to enhance nucleophilicity .

- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) .

Q. How to address contradictions in reported biological activity data across similar compounds?

- Methodological Answer :

- Case Study : Discrepancies in IC50 values for fluorophenyl-pyrrole analogs may stem from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Structural Nuances : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-methylphenyl sulfonyl groups) using QSAR models .

- Resolution : Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Tools :

- ADMET Prediction : SwissADME or pkCSM to estimate logP (predicted ~3.2), BBB permeability, and CYP450 inhibition .

- Docking Studies : AutoDock Vina to simulate binding to targets like the adenosine A2A receptor (PDB: 5IU4) .

- Validation : Compare computational results with in vitro metabolic stability assays in liver microsomes .

Q. How to design experiments to assess environmental fate and ecotoxicity?

- Methodological Answer :

- Experimental Framework :

- Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 4–9, UV light) .

- Ecotoxicology : Daphnia magna acute toxicity (48h LC50) and algal growth inhibition tests .

- Analytics : LC-MS/MS to quantify degradation products and bioaccumulation factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.